

# A Comparative Guide to the Spectral Analysis of 1H-Imidazole-2-carboxaldehyde Oxime

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## Compound of Interest

Compound Name: *1H-Imidazole-2-carboxaldehyde oxime*

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comparative spectral analysis of **1H-Imidazole-2-carboxaldehyde oxime**, a molecule of interest in medicinal chemistry, benchmarked against its precursor and structural analogs. The data presented herein, including NMR, IR, and Mass Spectrometry, offers a comprehensive reference for its characterization.

## Comparative Spectral Data

The spectral characteristics of **1H-Imidazole-2-carboxaldehyde oxime** are presented in comparison with its direct precursor, 1H-Imidazole-2-carboxaldehyde, and a structural analog, Pyridine-2-carboxaldehyde oxime. This allows for a clear understanding of the spectral changes upon oxime formation and the influence of the heterocyclic core.

### Table 1: <sup>1</sup>H NMR Spectral Data Comparison (in DMSO-d<sub>6</sub>)

Compound	Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
1H-Imidazole-2-carboxaldehyde Oxime	H4 / H5	~7.15, ~7.45	d, d	~1.2	Two distinct signals for the imidazole ring protons are observed. The presence of syn and anti isomers (approx. 60:40 ratio) leads to signal complexity[1].
CH=NOH	~8.10	s	-	Signal for the oxime proton.	
N-OH	~11.5	br s	-	Broad singlet for the hydroxyl proton of the oxime group[1].	
N-H	~13.0	br s	-	Broad singlet for the imidazole N-H proton[1].	
1H-Imidazole-2-carboxaldehyde	H4 / H5	7.25 / 7.50	s, s	-	Two singlets for the imidazole ring protons.
CHO	9.63	s	-	Singlet for the aldehyde	

proton[1].

Broad singlet  
for the  
imidazole N-  
H proton.Aromatic  
protons of the  
pyridine ring  
show  
characteristic  
splitting  
patterns[2].

N-H	13.5	br s	-	
Pyridine-2- carboxaldehy de Oxime	H3	8.15	d	7.9
H4	7.85	t	7.7	
H5	7.40	t	6.4	
H6	8.60	d	4.7	
CH=NOH	8.15	s	-	
N-OH	11.6	s	-	

**Table 2:  $^{13}\text{C}$  NMR Spectral Data Comparison (in DMSO- $\text{d}_6$ )**

Compound	Carbon Assignment	Chemical Shift ( $\delta$ , ppm)	Notes
1H-Imidazole-2-carboxaldehyde Oxime	C2	~145.0	Carbon bearing the oxime group. Signal is influenced by the syn/anti isomerism[1].
C4 / C5	~122.0, ~128.0	Two distinct signals for the imidazole ring carbons. Coalescence may be observed at higher temperatures[1].	
C=NOH	~140.0	Carbon of the oxime functional group[1].	
1H-Imidazole-2-carboxaldehyde	C2	145.5	Carbon attached to the aldehyde group.
C4 / C5	123.5 / 129.0	Imidazole ring carbons.	
CHO	180.0	Aldehyde carbonyl carbon[1].	
Pyridine-2-carboxaldehyde Oxime	C2	152.5	Pyridine ring carbon attached to the oxime group.
C3	121.0		
C4	137.0		
C5	125.0		
C6	150.0		
C=NOH	148.5	Oxime carbon.	

**Table 3: IR and Mass Spectrometry Data Comparison**

Compound	IR (KBr, $\text{cm}^{-1}$ ) Key Absorptions	Mass Spec (EI) $m/z$ (Relative Intensity)
1H-Imidazole-2-carboxaldehyde Oxime	~3400 (O-H str), ~3100 (N-H str), ~1640 (C=N str, oxime), ~1580 (C=N str, imidazole)	$M^+$ at $m/z$ 111. Key fragments may include loss of $\bullet\text{OH}$ ( $m/z$ 94) and further fragmentation of the imidazole ring.
1H-Imidazole-2-carboxaldehyde	~3100 (N-H str), ~1685 (C=O str, aldehyde)[1], ~1580 (C=N str, imidazole)	$M^+$ at $m/z$ 96. Key fragments include $[\text{M}-\text{H}]^+$ ( $m/z$ 95) and loss of CO ( $m/z$ 68)[3][4].
Pyridine-2-carboxaldehyde Oxime	~3400 (O-H str), ~3050 (Ar C-H str), ~1630 (C=N str, oxime), ~1590 (C=N str, pyridine)	$M^+$ at $m/z$ 122. Fragmentation involves the pyridine ring and loss of small neutral molecules.

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide ( $\text{DMSO}-d_6$ ).
- **Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.
- **Data Acquisition:**  $^1\text{H}$  NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.  $^{13}\text{C}$  NMR spectra were acquired using a proton-decoupled pulse sequence.
- **Referencing:** Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a secondary reference.

## Fourier-Transform Infrared (FTIR) Spectroscopy

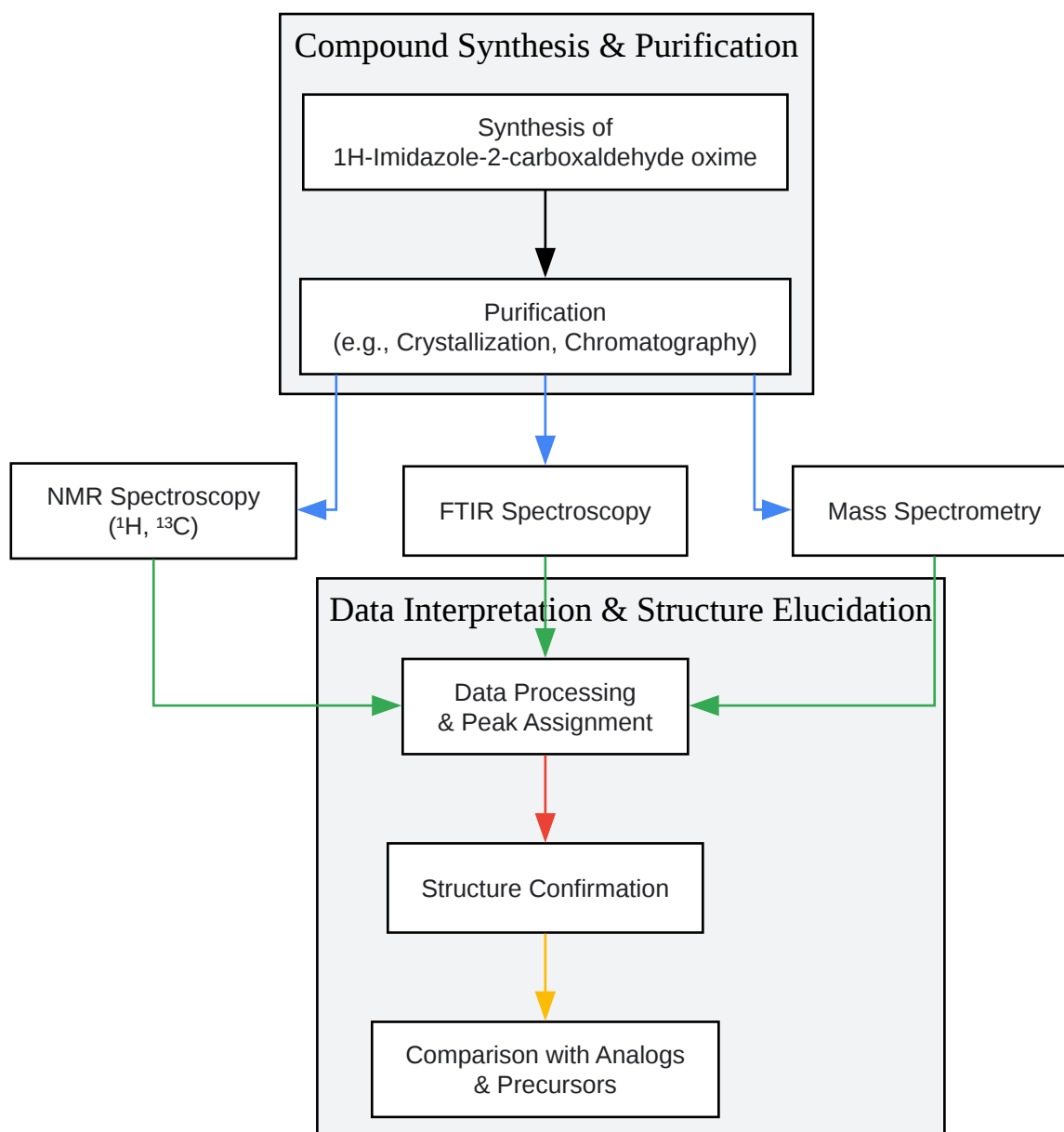
- **Sample Preparation:** A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet.
- **Instrumentation:** FTIR spectra were recorded on a standard FTIR spectrometer.
- **Data Acquisition:** Spectra were typically collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) interface.
- **Ionization:** Electron ionization (EI) was performed at a standard energy of 70 eV.
- **Analysis:** The mass-to-charge ratios ( $m/z$ ) of the resulting ions were measured using a quadrupole or time-of-flight (TOF) mass analyzer.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis and interpretation of a novel compound like **1H-Imidazole-2-carboxaldehyde oxime**.



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Caption: Workflow for the synthesis, spectral characterization, and structural elucidation of a target compound.

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